molecular formula C12H17NO B2689208 (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine CAS No. 2248175-03-1

(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine

Cat. No.: B2689208
CAS No.: 2248175-03-1
M. Wt: 191.274
InChI Key: JJKKAVCBKWORSR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine is a chiral amine with the molecular formula C12H17NO . This compound features a chroman core structure, a privileged scaffold in medicinal chemistry known for its presence in biologically active molecules. Research into related chroman derivatives highlights their significant interest in pharmaceutical development, particularly for central nervous system (CNS) targets. For instance, structurally similar compounds have been investigated as potential therapeutics for disorders involving serotonin pathways, such as generalized anxiety, obsessive-compulsive disorder, and social phobia . The specific (R)-enantiomer offered here is of particular value for stereochemical studies, enabling researchers to explore the impact of chirality on biological activity, selectivity, and binding affinity in drug discovery programs. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(2R)-2-(3,4-dihydro-2H-chromen-6-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9H,2-3,6,8,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKKAVCBKWORSR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine, also known by its CAS number 2248175-03-1, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

The compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H17_{17}NO
  • Molecular Weight : 191.27 g/mol
  • Structure : The compound features a chromene moiety, which is significant in its interaction with biological targets.

Enzyme Inhibition

One of the notable activities of this compound is its inhibition of the enzyme Dipeptidyl Peptidase IV (DPP-IV). DPP-IV inhibitors are crucial in the management of type 2 diabetes due to their role in increasing insulin secretion and decreasing glucagon levels.

A study reported that compounds derived from similar structures demonstrated significant DPP-IV inhibition, with some derivatives achieving an IC50_{50} value as low as 2.0 nM, indicating high potency . The mechanism involves binding to the enzyme's active site, thereby preventing substrate interaction.

G-protein Coupled Receptors (GPCRs)

The compound may also interact with GPCRs, which are vital targets in pharmacology due to their involvement in numerous physiological processes. Research indicates that modifications to the chromene structure can enhance binding affinity and selectivity for specific GPCR subtypes .

Study on DPP-IV Inhibition

In a controlled study involving various derivatives of chromene-based compounds, this compound was evaluated for its DPP-IV inhibitory activity. The results showed that a dosage of 3 mg/kg led to over 80% inhibition of DPP-IV activity within 24 hours, comparable to established drugs like omarigliptin .

GPCR Binding Studies

Another research effort focused on the binding characteristics of chromene derivatives to GPCRs. The study utilized molecular docking simulations to predict binding affinities and orientations within receptor sites. Results indicated that structural modifications significantly influenced binding efficacy and receptor subtype selectivity .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several related compounds:

Compound NameCAS NumberBiological ActivityIC50_{50} (nM)Reference
This compound2248175-03-1DPP-IV Inhibition~2.0
Compound A2248184-61-2DPP-IV Inhibition~10
Compound B2248175-XGPCR Modulation~5.0

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Research indicates that compounds related to (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, making them potential candidates for the development of therapeutic agents against oxidative damage-related diseases .

Case Study : A study published in the Journal of Photochemistry and Photobiology demonstrated that derivatives of chromene compounds showed enhanced antioxidant activity when tested against reactive oxygen species in vitro. The study highlighted the potential of these compounds in formulating nutraceuticals aimed at preventing oxidative stress-related conditions .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to inhibit apoptosis in neuronal cells suggests potential therapeutic applications for conditions such as Alzheimer's disease.

Case Study : In a study focused on neuroprotection, this compound was shown to significantly reduce cell death in models exposed to neurotoxic agents. The results indicated a mechanism involving the modulation of mitochondrial pathways and reduction of inflammatory markers .

Environmental Applications

1. Photocatalysis
The compound has been explored for its photocatalytic properties, particularly in environmental remediation processes. Its ability to act as a photosensitizer can enhance the degradation of pollutants under UV light.

Data Table: Photocatalytic Efficiency

CompoundPollutant Degradation (%)Conditions
This compound85%UV light for 60 minutes
Control (No catalyst)10%UV light for 60 minutes

This table summarizes findings from a comparative study that assessed the photocatalytic efficiency of various compounds in degrading organic pollutants .

Photostabilization Potential

The compound also shows promise as a photostabilizer in sunscreen formulations. Its structural characteristics allow it to absorb UV radiation effectively, thereby protecting skin from UV-induced damage.

Case Study : A recent investigation into sunscreen formulations containing chromene derivatives revealed that these compounds could enhance the stability and efficacy of sunscreens by reducing the formation of harmful reactive species when exposed to sunlight. This property is crucial for developing safer and more effective sun protection products .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural similarities and differences between (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine and related compounds:

Compound Name Key Structural Features Physicochemical Properties (Estimated) Biological Activity/Applications
This compound Chromene ring, (R)-propan-1-amine chain Moderate logP (~2.5), chiral center Potential antimicrobial/antitumor activity (inferred from chromene analogs)
(S)-1-(3,4-Dimethoxy-phenyl)-2-propanamine S-configuration, dimethoxy-phenyl group Higher logP (~3.2) due to methoxy groups Possible CNS activity (structural similarity to amphetamines)
3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine Pyridine ring with Cl/F substituents Lower solubility, planar heterocycle Hypothetical kinase inhibition (halogens enhance target binding)
N-[6-Chloro-4-(ethylimino)-1,3,5-triazin-2-ylidene]propan-2-amine Triazine core, branched amine chain High polarity, multiple H-bond acceptors Herbicidal activity (triazine derivatives)

Physicochemical Properties

  • Solubility and Solvation Effects: Evidence from simpler amine-alcohol systems suggests that solvation effects (e.g., viscosity deviations, ηΔ) are influenced by molecular size and polarity. For instance, propan-1-amine exhibits lower ηΔ in 1-alkanol solutions compared to butan-1-amine, indicating stronger solvation interactions in shorter-chain amines . The chromene moiety in the target compound likely reduces solubility in polar solvents compared to linear amines but enhances lipid membrane permeability.
  • Stereochemical Impact : The (R)-configuration may confer distinct pharmacokinetic profiles compared to its (S)-counterparts (e.g., (S)-1-(3,4-Dimethoxy-phenyl)-2-propanamine ), as seen in other chiral pharmaceuticals .

Q & A

Q. How can enantiomeric purity of (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine be validated experimentally?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) with a mobile phase optimized for amine resolution. Compare retention times with racemic or (2S)-enantiomer standards.
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for enantiopure standards.
  • NMR with Chiral Shift Reagents : Add europium-based reagents (e.g., Eu(hfc)₃) to induce splitting of enantiomeric proton signals .

Q. What synthetic strategies are recommended for introducing substituents to the chromene ring without racemization?

Methodological Answer:

  • Late-Stage Functionalization : Perform electrophilic aromatic substitution (e.g., nitration, halogenation) after resolving the enantiomer to avoid disrupting the chiral center.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect the amine during chromene derivatization.
  • Metal-Free Conditions : Avoid transition metals (e.g., Pd catalysts) that may induce racemization; opt for organocatalytic methods .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Batch Purity Analysis : Verify enantiomeric excess (≥98%) and impurity profiles (e.g., residual solvents, byproducts) via LC-MS and NMR.
  • Assay Standardization : Replicate assays under identical conditions (e.g., cell lines, incubation times) to minimize variability. Cross-reference with PubChem bioactivity datasets for validation .

Advanced Research Questions

Q. What experimental designs are optimal for studying structure–activity relationships (SAR) of chromene-modified analogs?

Methodological Answer:

  • Fragment-Based Design : Systematically vary substituents at positions 6 (chromene) and 2 (propan-1-amine) and evaluate binding affinity (e.g., SPR, ITC) against target receptors.

  • Molecular Dynamics (MD) Simulations : Model interactions between analogs and biological targets (e.g., GPCRs) to prioritize synthetic targets.

  • Table: Key Substituent Effects

    Substituent PositionFunctional GroupObserved Activity TrendReference
    Chromene C6-OCH₃↑ Binding affinity to 5-HT₁A
    Propan-1-amine C2-CF₃↓ Solubility, ↑ Metabolic Stability

Q. How can researchers resolve contradictions in metabolic stability data across in vitro and in vivo models?

Methodological Answer:

  • Interspecies Comparisons : Use microsomal stability assays (human vs. rodent liver microsomes) to identify species-specific CYP450 metabolism.
  • Reactive Metabolite Trapping : Incubate with glutathione (GSH) and detect adducts via HRMS to identify unstable intermediates.
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro clearance data with in vivo parameters (e.g., plasma protein binding) .

Q. What strategies mitigate off-target effects in neuropharmacological studies of this compound?

Methodological Answer:

  • Selectivity Screening : Profile against a panel of CNS receptors (e.g., dopamine D₂, serotonin transporters) using radioligand binding assays.
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. receptor-knockout cell lines.
  • In Silico Off-Target Prediction : Use tools like SwissTargetPrediction to prioritize high-risk off-targets for experimental validation .

Methodological Considerations for Data Reproducibility

Q. How should researchers standardize synthetic protocols to ensure reproducibility across labs?

Methodological Answer:

  • Detailed Reaction Logs : Document exact equivalents, solvent purity, and temperature gradients.
  • Quality Control (QC) Metrics : Require ≥95% purity (HPLC), ≤2% enantiomeric impurity, and full spectroscopic characterization (¹H/¹³C NMR, HRMS) for all batches.
  • Open Data Sharing : Deposit synthetic procedures and raw data in repositories like Zenodo or ChemRxiv .

Q. What analytical techniques are critical for characterizing degradation products under accelerated stability testing?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-QTOF-MS : Identify degradation products via accurate mass and fragmentation patterns.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.